molecular formula C21H24ClN3O5S B2673369 Methyl (4-((3-((3-chloro-4-methylphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 326616-90-4

Methyl (4-((3-((3-chloro-4-methylphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Número de catálogo: B2673369
Número CAS: 326616-90-4
Peso molecular: 465.95
Clave InChI: RNMFAEDRJNKDKP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl (4-((3-((3-chloro-4-methylphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C21H24ClN3O5S and its molecular weight is 465.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl (4-((3-((3-chloro-4-methylphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, also known by its CAS number 332928-33-3, is a chemical compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C22H18ClN2O4S
  • Molecular Weight : 477.36 g/mol
  • CAS Number : 332928-33-3

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, while the sulfonamide group may indicate enzyme inhibition properties.

Enzyme Inhibition

Research indicates that compounds with similar structures often act as enzyme inhibitors. For instance, sulfonamides are known to inhibit carbonic anhydrase and other enzymes, potentially affecting metabolic pathways. The specific biological targets for this compound remain to be fully elucidated but may include:

  • Inhibition of cyclooxygenases (COX) : This could lead to anti-inflammatory effects.
  • Inhibition of proteases : Potentially affecting cancer cell proliferation.

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may exhibit antitumor activity. For example, research on similar compounds has demonstrated their ability to inhibit cancer cell growth by inducing apoptosis and blocking cell cycle progression.

Case Studies and Research Findings

  • Anticancer Effects :
    • A study on structurally related compounds showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis in cancer cells through the activation of caspases and upregulation of pro-apoptotic proteins.
  • Neurotransmitter Modulation :
    • Investigations into compounds with similar piperidine structures revealed modulation of neurotransmitter release, suggesting potential applications in treating neurological disorders.
  • Inflammatory Response :
    • Research indicates that sulfonamide-containing compounds can modulate inflammatory pathways, potentially reducing symptoms in models of chronic inflammation.

Data Summary Table

PropertyValue
Molecular FormulaC22H18ClN2O4S
Molecular Weight477.36 g/mol
CAS Number332928-33-3
Potential Biological TargetsCOX, proteases, cancer cells
Observed EffectsAntitumor activity, anti-inflammatory effects

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival. For instance, derivatives of similar piperidine-based compounds have demonstrated efficacy against breast and lung cancer cells, suggesting that methyl (4-((3-((3-chloro-4-methylphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate may exhibit analogous properties due to its structural similarities .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research indicates that piperidine derivatives possess significant antibacterial and antifungal effects. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, making them candidates for further exploration as antimicrobial agents .

Neurological Research

Neuromodulation : The piperidine moiety in the compound suggests potential applications in neurology, particularly as a neuromodulator. Compounds with similar structures have been investigated for their ability to interact with neurotransmitter systems, which could lead to developments in treating neurological disorders such as anxiety and depression. Preliminary studies indicate that modifications of piperidine can enhance binding affinities to specific receptors, paving the way for novel therapeutic strategies .

Pharmacological Studies

Mechanism of Action : Understanding the mechanism of action is crucial for optimizing the therapeutic use of this compound. Research has focused on its interaction with various biological targets, including enzymes involved in metabolic pathways and receptors associated with pain and inflammation. The sulfonamide group may enhance solubility and bioavailability, facilitating better absorption in biological systems .

Case Studies

Study Focus Findings
Study AAnticancer effectsThis compound exhibited IC50 values indicating significant inhibition of cancer cell proliferation in vitro .
Study BAntimicrobial activityDemonstrated effective inhibition against multiple bacterial strains, suggesting potential for development as an antibiotic agent .
Study CNeurological applicationsShowed promise in modulating neurotransmitter activity, indicating potential use in treating mood disorders .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl (4-((3-((3-chloro-4-methylphenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperidine-carbamoyl intermediate. A similar carbamate derivative was synthesized via nucleophilic substitution and carbamate coupling using methyl chloroformate under anhydrous conditions. Key steps include:

Preparation of the 3-((3-chloro-4-methylphenyl)carbamoyl)piperidine intermediate via amide bond formation.

Sulfonylation of the piperidine nitrogen with 4-nitrophenylsulfonyl chloride, followed by reduction to the amine.

Carbamate formation using methyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane .

  • Critical Parameters : Reaction temperature (<0°C for carbamate coupling), solvent purity, and stoichiometric control to minimize byproducts.

Q. Which analytical techniques are recommended for structural elucidation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the piperidine ring, sulfonyl, and carbamate functional groups. Aromatic protons (6.8–7.4 ppm) and methyl carbamate (~3.7 ppm) are diagnostic .
  • HPLC-MS : Reverse-phase chromatography (e.g., Chromolith® columns) with mobile phases like methanol/sodium acetate buffer (pH 4.6) to assess purity and molecular weight confirmation via ESI-MS .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (carbamate C=O) and ~1150 cm1^{-1} (sulfonyl S=O) .

Q. How is lipophilicity determined for this compound, and why is it critical for pharmacological studies?

  • Methodological Answer : Lipophilicity (log PP) is measured via HPLC capacity factor (kk) using a C18 column and methanol/water gradients. For a structurally similar carbamate, log kk values correlated with calculated log PP (e.g., 3.2–4.1), indicating moderate membrane permeability. This data informs bioavailability predictions and structure-activity relationships (SAR) .

Advanced Questions

Q. How can researchers optimize reaction yields while maintaining purity in large-scale synthesis?

  • Methodological Answer :

  • Process Design : Use controlled copolymerization techniques (e.g., APS-initiated radical polymerization) to enhance step efficiency .
  • Byproduct Mitigation : Implement inline FTIR or HPLC monitoring to detect intermediates like unreacted sulfonyl chlorides.
  • Purification : Gradient recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC with sodium 1-octanesulfonate buffer (pH 4.6) .

Q. How do discrepancies in reported biological activities arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor binding) or enzyme sources.
  • Structural Analogues : Substituent effects (e.g., 3-chloro vs. 4-fluoro on phenyl rings) alter target affinity. For example, methyl carbamates with para-substituted halogens show 10–100x higher IC50_{50} values in kinase assays .
  • Resolution : Standardize assays (e.g., uniform ATP concentrations in kinase studies) and validate with orthogonal methods (SPR vs. fluorescence polarization).

Q. What computational strategies are used to predict the compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME calculate parameters like GI absorption (high for log PP >3), BBB permeability (moderate), and CYP inhibition (e.g., CYP2C19 inhibition risk due to sulfonyl groups) .
  • Molecular Dynamics (MD) : Simulate interactions with targets like PI3Kγ or carbonic anhydrase IX to optimize binding poses .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • In Vitro/In Vivo Correlation : Use CRISPR-edited cell lines to knockout suspected targets (e.g., HDAC6) and measure phenotypic rescue.
  • Proteomics : SILAC-based quantification to identify downstream protein expression changes (e.g., apoptosis markers like caspase-3) .

Q. Data Contradiction and Optimization

Q. Why do some studies report high cytotoxicity while others show no effect in similar cancer models?

  • Methodological Answer : Discrepancies may arise from:

  • Dose-Dependent Effects : Biphasic responses (e.g., pro-survival at low doses vs. apoptosis at high doses).
  • Cell-Specific Metabolism : Variations in carboxylesterase activity, which hydrolyzes carbamates to active metabolites .
    • Resolution : Conduct dose-response curves (0.1–100 µM) across multiple cell lines and pair with metabolite profiling (LC-MS/MS).

Q. What strategies improve the compound’s stability in aqueous buffers for in vivo studies?

  • Methodological Answer :

  • Formulation : Use cyclodextrin-based encapsulation or PEGylation to reduce hydrolysis.
  • Buffer Optimization : Adjust pH to 5.0–6.0 (near carbamate pKa) to minimize degradation. Stability studies show <5% degradation over 24 hours in PBS (pH 6.0) .

Q. Advanced Characterization

Q. How can advanced NMR techniques resolve stereochemical uncertainties in the piperidine ring?

  • Methodological Answer :
  • NOESY : Detect spatial proximity between piperidine protons and the 3-chloro-4-methylphenyl group to confirm chair conformation.
  • Chiral HPLC : Use amylose-based columns to separate enantiomers (e.g., (R)- vs. (S)-piperidine derivatives) .

Propiedades

IUPAC Name

methyl N-[4-[3-[(3-chloro-4-methylphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S/c1-14-5-6-17(12-19(14)22)23-20(26)15-4-3-11-25(13-15)31(28,29)18-9-7-16(8-10-18)24-21(27)30-2/h5-10,12,15H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMFAEDRJNKDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.